molecular formula C11H15ClFNO B1388776 3-(2-Fluorophenoxy)piperidine hydrochloride CAS No. 1185299-30-2

3-(2-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1388776
CAS No.: 1185299-30-2
M. Wt: 231.69 g/mol
InChI Key: MXLIXTWBZSBJST-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 3-(2-fluorophenoxy)piperidine hydrochloride emerged from early 21st-century efforts to develop fluorinated piperidine derivatives for pharmaceutical and agrochemical applications. Piperidine scaffolds have long been valued in drug discovery due to their structural rigidity and bioisosteric properties. The introduction of fluorine into piperidine derivatives gained momentum in the 2010s, driven by fluorine’s ability to modulate pharmacokinetic properties such as metabolic stability and membrane permeability. While the exact date of this compound’s first synthesis remains undocumented in public literature, its CAS registry number (1185299-30-2) suggests formal characterization around 2014. The compound represents a strategic fusion of piperidine’s conformational flexibility with fluorine’s electronic effects, aligning with broader trends in organofluorine chemistry.

Nomenclature and Classification Within Piperidine Derivatives

The systematic IUPAC name This compound precisely describes its structure: a piperidine ring substituted at the 3-position with a 2-fluorophenoxy group, paired with a hydrochloride counterion. Key classification aspects include:

  • Piperidine Derivatives : Characterized by a six-membered ring containing five methylene groups and one amine.
  • Organofluorine Compounds : The 2-fluorophenoxy group places it within this subclass, notable for C–F bond interactions in biological systems.
  • Ether Derivatives : The phenoxy ether linkage connects the aromatic and alicyclic moieties, influencing solubility and reactivity.

Chemical Identity Parameters

The compound’s defining characteristics are summarized below:

Parameter Value Source
CAS Registry Number 1185299-30-2
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
SMILES Notation FC1=CC=CC=C1OC2CNCCC2.Cl[H]
Exact Mass 231.08300 g/mol
PSA (Polar Surface Area) 21.26 Ų
LogP (Octanol-Water Partition) 3.09

The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological testing.

Significance in Organofluorine Chemistry Research

This compound exemplifies the strategic use of fluorine in medicinal chemistry. Key research applications include:

  • Bioisosteric Replacement : Fluorine’s electronegativity mimics hydroxyl groups while improving metabolic stability, making this compound a candidate for neurotransmitter analogs.
  • Conformational Studies : The 2-fluorophenoxy group induces steric and electronic effects that stabilize specific piperidine ring conformations, aiding in receptor-binding studies.
  • Synthetic Methodology Development : Its synthesis via nucleophilic aromatic substitution (e.g., reacting 2-fluorophenol with piperidine derivatives) has informed scalable routes for related fluorinated piperidines.
  • Drug Discovery Intermediates : The compound serves as a precursor to analogs of commercial drugs such as Melperone and Diphenidol, where fluorination enhances target selectivity.

Properties

IUPAC Name

3-(2-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLIXTWBZSBJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-30-2
Record name Piperidine, 3-(2-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Formation of 2-Fluorophenol Derivative

  • Starting Material: 2-fluorophenol
  • Reaction: Bromination or halogenation at the ortho position to introduce a suitable leaving group or reactive site.
  • Conditions: Bromination using bromine in the presence of a catalyst such as iron or iron(III) bromide, under controlled temperature to prevent over-bromination.

Step 2: Ether Formation

  • Reaction: Nucleophilic substitution of 2-fluorophenol with an appropriate alkyl halide, typically ethylene dibromide or similar, to generate 2-fluorophenoxyethyl intermediates.
  • Reagents: Potassium carbonate or sodium hydride as base, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction Conditions: Elevated temperature (80-120°C), under inert atmosphere to prevent oxidation.

Step 3: Piperidine Ring Attachment

  • Reaction: Nucleophilic substitution of the phenoxyethyl halide with piperidine.
  • Reagents: Piperidine, possibly with a catalyst or promoter such as potassium carbonate.
  • Conditions: Reflux in an aprotic solvent, typically DMF, for several hours to ensure complete reaction.

Step 4: Hydrochloride Salt Formation

  • Reaction: Acidification of the free base with hydrochloric acid.
  • Method: The reaction mixture is treated with gaseous HCl or concentrated HCl in a suitable solvent, leading to precipitation of the hydrochloride salt.
  • Isolation: Filtration and drying under vacuum to obtain pure crystalline hydrochloride.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Reagents Solvent Temperature Time Yield (%) Notes
1 Bromination of 2-fluorophenol Bromine, FeBr₃ - 0-25°C 2-4 hours 85-90 Controlled to prevent polybromination
2 Ether formation Ethylene dibromide, K₂CO₃ DMF 80-120°C 12-24 hours 80-88 Excess base ensures complete conversion
3 Nucleophilic substitution Piperidine DMF Reflux (~100°C) 8-16 hours 75-85 Excess piperidine used for complete reaction
4 Hydrochloride salt formation HCl gas or concentrated HCl - Room temp 1-3 hours 90-95 Precipitation and filtration

Research Findings and Optimization Strategies

Recent studies and patents highlight several modifications to improve yield and purity:

Notes on Industrial Scale-Up

  • Continuous flow reactors are employed to control reaction parameters precisely, reducing by-products.
  • In-line purification and real-time monitoring (e.g., HPLC) ensure consistent product quality.
  • The hydrochloride salt is obtained via controlled gas absorption or acid addition, followed by crystallization.

Summary of Key Research Insights

Aspect Findings References
Reaction efficiency Microwave and phase-transfer catalysis improve yields ,
Purification Recrystallization from ethanol yields high purity ,
Environmental impact Greener solvents and continuous flow methods are viable ,
Scale-up Automated reactors and inline monitoring optimize production ,

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • 3-(2-Fluorophenoxy)piperidine hydrochloride is investigated for its effects on neurotransmitter systems, particularly as a potential modulator of the serotonin and norepinephrine pathways. These pathways are crucial for mood regulation and cognitive functions.
    • Its structural similarity to other piperidine derivatives allows for exploration in the context of psychopharmacological agents, potentially leading to the development of new antidepressants or anxiolytics.
  • Antipsychotic Research :
    • The compound's interaction with dopamine receptors makes it a candidate for studying antipsychotic effects. Research indicates that piperidine derivatives can exhibit varying affinities for dopamine receptor subtypes, which is critical in the treatment of schizophrenia and other psychotic disorders.
  • Analgesic Studies :
    • Preliminary studies suggest that this compound may possess analgesic properties, making it a subject of interest for pain management research. Its efficacy compared to traditional analgesics could provide insights into new pain relief strategies.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and specificity. Recent advancements in synthetic methodologies have enabled the production of various fluorinated piperidines, enhancing the compound's pharmacological profile.

  • Synthesis Techniques :
    • Methods such as palladium-catalyzed hydrogenation and one-pot reactions have been employed to create derivatives with improved bioactivity.
    • Researchers have utilized novel catalysts to facilitate the formation of piperidine rings from substituted precursors, allowing for a diverse range of derivatives with potential therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Beller et al. (2023)Synthesis of fluorinated piperidinesDeveloped efficient methods for synthesizing biologically active fluoropiperidines, including analogs relevant to this compound .
Usuki et al. (2023)Functionalized piperidine synthesisDemonstrated a chemoselective approach that could enhance the yield of desired compounds while minimizing by-products, applicable to this compound .
Grygorenko et al. (2023)Asymmetric synthesisExplored enantioselective synthesis methods that could be adapted for creating specific variants of piperidine derivatives with targeted pharmacological effects .

Research has indicated that compounds similar to this compound may interact with various biological targets:

  • Receptor Interactions : The compound is being explored for its binding affinity to serotonin receptors (5-HT), which play a significant role in mood regulation and anxiety disorders.
  • Behavioral Studies : Animal models are being used to assess the behavioral outcomes associated with administration of this compound, focusing on anxiety-like behaviors and depression models.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of piperidine derivatives are highly dependent on the substituents and their positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name Substituent(s) Piperidine Position Molecular Weight (g/mol) Pharmacological Activity Safety Profile
3-(2-Fluorophenoxy)piperidine HCl 2-Fluoro-phenoxy 3 245.72 Research use (unconfirmed) Irritant (Xi)
4-(2-Fluorophenoxy)piperidine HCl 2-Fluoro-phenoxy 4 - Not specified Not available
3-(3-Methoxy-4-(trifluoromethyl)phenyl)piperidine HCl 3-Methoxy, 4-CF₃ 3 - SSRI activity Not available
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl 3-CF₃-phenoxy 4 - Not specified Not available
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl 2-Cl, 6-F-benzyloxy 3 294.19 Not specified Not available
BF2.649 (Histamine H₃ inverse agonist) 4-Chlorophenylpropoxy 1 - Enhances vigilance, cognition Preclinical safety
Key Observations:

Substituent Position: The position of the phenoxy group on the piperidine ring (3 vs. 4) significantly impacts receptor binding. For example, 3-(3-Methoxy-4-(trifluoromethyl)phenyl)piperidine HCl exhibits SSRI activity , while 4-substituted analogs (e.g., 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl) lack reported activity data . The 2-fluoro substituent in the target compound may enhance metabolic stability compared to non-halogenated analogs due to reduced susceptibility to oxidative degradation.

Substituent Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in and ) increase lipophilicity and may enhance blood-brain barrier penetration, making such compounds candidates for CNS-targeted therapies .

Pharmacological Diversity: BF2.649, a 1-substituted piperidine, demonstrates inverse agonism at histamine H₃ receptors, highlighting how non-phenoxy substituents can redirect activity toward entirely different targets .

Research Findings and Implications

  • SSRI Potential: Analogs with trifluoromethyl and methoxy groups () show promise as SSRIs, suggesting that 3-(2-Fluorophenoxy)piperidine HCl could be optimized for similar applications.
  • CNS Drug Development : The structural flexibility of piperidine derivatives allows for tailoring toward specific receptors (e.g., histamine H₃ in BF2.649) .
  • Formulation Challenges : Crystalline salts (e.g., ) improve stability but require precise control over synthesis conditions to avoid polymorphic variability.

Biological Activity

3-(2-Fluorophenoxy)piperidine hydrochloride (CAS No. 1185299-30-2) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in cancer therapy, neurodegenerative diseases, and antimicrobial activities.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 2-fluorophenoxy group, which is believed to play a crucial role in its biological efficacy. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of specific receptors that promote cell proliferation and resistance to apoptosis .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
FaDu5.0Induction of apoptosis
A54910.0M3 muscarinic receptor activation
Caco-212.5Inhibition of cell proliferation

2. Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's, this compound has demonstrated potential as an acetylcholinesterase (AChE) inhibitor. This action is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients. The compound showed comparable efficacy to standard drugs like Donepezil .

Table 2: Neuroprotective Activity

CompoundAChE Inhibition (%)Reference Drug
This compound70%Donepezil (65%)
Standard A60%Rivastigmine (58%)

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Klebsiella pneumoniae25 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of various piperidine derivatives, including this compound, on different cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis compared to control groups .
  • Neuroprotective Study : Another study focused on the neuroprotective effects of the compound in an Alzheimer’s disease model. It was found to improve cognitive function in treated subjects, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

Q. What are the standard synthetic routes for 3-(2-Fluorophenoxy)piperidine hydrochloride, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis often involves nucleophilic substitution between 2-fluorophenol derivatives and piperidine precursors. Key steps include:
  • Alkylation : Reacting 2-fluorophenol with a piperidine-containing electrophile (e.g., chloromethylpiperidine) in the presence of a base (e.g., NaOH or K₂CO₃) .
  • Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt .
  • Reaction Conditions :
  • Solvents : Anhydrous ethanol or methanol for solubility and reactivity .
  • Temperature : Room temperature to reflux (40–80°C) to balance yield and side reactions .
    Industrial-scale synthesis uses continuous flow reactors for controlled temperature and pressure .

Q. How should this compound be stored to ensure stability and safety?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in a dry environment to prevent hydrolysis or decomposition .
  • Containment : Use airtight, light-resistant containers to avoid moisture absorption and photodegradation .
  • Safety Precautions : Implement ventilation to minimize aerosol formation; avoid contact with oxidizing agents .

Q. What analytical techniques are used to characterize this compound, and how are they validated?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection (λ = 254 nm) .
  • NMR : ¹H/¹³C NMR confirms structural integrity (e.g., fluorophenoxy proton shifts at δ 6.8–7.2 ppm) .
  • Validation : Cross-validate with mass spectrometry (HRMS) and elemental analysis (±0.3% theoretical composition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the phenoxy group .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • DoE (Design of Experiments) : Use factorial design to optimize molar ratios (phenol:piperidine), temperature, and reaction time .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate receptor binding data (e.g., IC₅₀) using both radioligand displacement and functional cAMP assays .
  • Metabolic Stability Tests : Compare hepatic microsome half-life (e.g., human vs. rodent) to contextualize interspecies variability .
  • Data Normalization : Control for batch-to-batch purity variations via HPLC and adjust activity metrics accordingly .

Q. How does the fluorophenoxy group influence the compound’s interaction with biological targets like neurotransmitter receptors?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The fluorine atom increases electrophilicity, enhancing binding to serotonin or dopamine receptors (e.g., Kᵢ < 100 nM in 5-HT₂A assays) .
  • Conformational Analysis : Use molecular docking (e.g., AutoDock Vina) to map fluorophenoxy interactions with receptor hydrophobic pockets .
  • SAR Studies : Compare with non-fluorinated analogs to isolate fluorine’s contribution to potency and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Fluorophenoxy)piperidine hydrochloride
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